

An In-depth Technical Guide to 2-Methoxy-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-(methylthio)benzoic acid

Cat. No.: B1298672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, remains a compound of interest with underexplored potential. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral data. Due to a lack of extensive research, this document also highlights the current gaps in knowledge regarding its biological activity and established discovery history, offering a foundation for future investigation.

Introduction

2-Methoxy-4-(methylthio)benzoic acid is an organic compound featuring a benzoic acid core substituted with a methoxy group at the 2-position and a methylthio group at the 4-position. Its structural similarity to other biologically active benzoic acid derivatives suggests potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available technical information and provide a framework for further research and development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Methoxy-4-(methylthio)benzoic acid** have been collated from various chemical supplier databases. These properties are essential for its

handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	72856-73-6	[1] [2]
Molecular Formula	C9H10O3S	[1] [2] [3]
Molecular Weight	198.24 g/mol	[3]
Melting Point	112-114 °C	[3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water (574.9 mg/L @ 25 °C, est.)	[2]
XlogP3	1.80 (est.)	[2]

Discovery and History

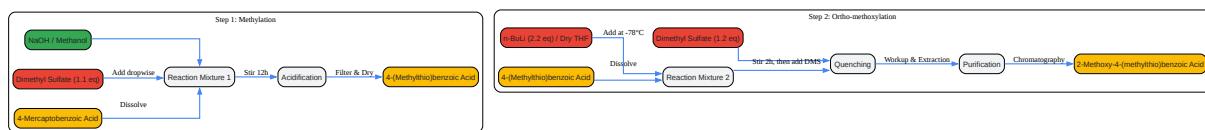
A definitive historical account detailing the first discovery or synthesis of **2-Methoxy-4-(methylthio)benzoic acid** is not readily available in published scientific literature or patent databases. The compound is primarily listed in chemical supplier catalogs, suggesting it may have been synthesized as part of larger chemical libraries or as an intermediate in more complex synthetic pathways that were not the primary focus of publication. The lack of a clear origin story presents an opportunity for historical chemical research to uncover its first preparation and characterization.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Methoxy-4-(methylthio)benzoic acid** is not available, a plausible synthetic route can be devised based on established organic chemistry methodologies. A potential approach involves the ortho-lithiation and subsequent methoxylation of a suitable 4-(methylthio)benzoic acid derivative, or the introduction of the methylthio group to a 2-methoxybenzoic acid precursor.

Below is a proposed experimental protocol for its synthesis, which should be considered a theoretical pathway pending experimental validation.

Proposed Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

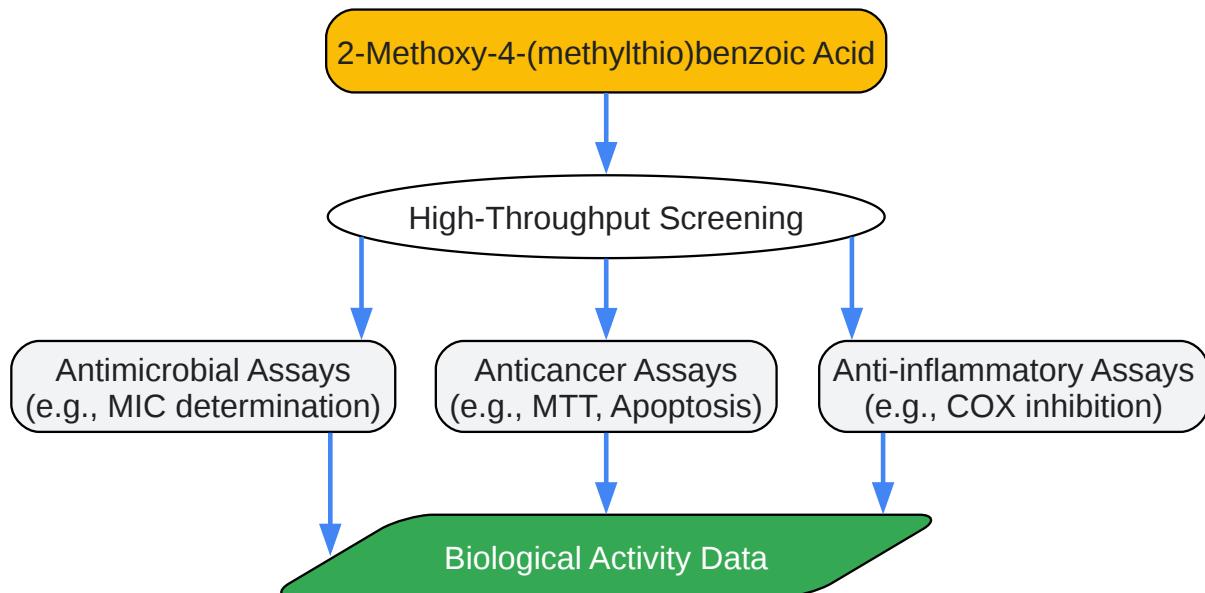

Reaction Scheme: A potential two-step synthesis could start from 4-mercaptopbenzoic acid.

- Methylation of 4-mercaptopbenzoic acid:
 - 4-mercaptopbenzoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydroxide) to form 4-(methylthio)benzoic acid.
- Ortho-methylation of 4-(methylthio)benzoic acid:
 - The resulting 4-(methylthio)benzoic acid can undergo directed ortho-metallation using a strong base like n-butyllithium, followed by quenching with an electrophilic methoxy source (e.g., dimethyl sulfate) to introduce the methoxy group at the 2-position.

Detailed Experimental Protocol (Plausible Route):

- Step 1: Synthesis of 4-(methylthio)benzoic acid
 - Dissolve 4-mercaptopbenzoic acid (1 equivalent) in a suitable solvent such as methanol.
 - Add a solution of sodium hydroxide (2.2 equivalents) in water and stir until the solid dissolves.
 - Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
 - Acidify the reaction mixture with hydrochloric acid to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield 4-(methylthio)benzoic acid.
- Step 2: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

- Dissolve 4-(methylthio)benzoic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C.
- Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 2 hours.
- Add dimethyl sulfate (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain **2-Methoxy-4-(methylthio)benzoic acid**.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **2-Methoxy-4-(methylthio)benzoic acid**.

Biological Activity

The biological activity of **2-Methoxy-4-(methylthio)benzoic acid** is not well-documented in the scientific literature. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy and methylthio groups could modulate these activities through electronic and steric effects, potentially influencing interactions with biological targets. Further research, such as high-throughput screening against various cell lines and enzymes, is necessary to elucidate the specific biological profile of this compound.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological screening of **2-Methoxy-4-(methylthio)benzoic acid**.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for **2-Methoxy-4-(methylthio)benzoic acid**, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

1H NMR (Proton Nuclear Magnetic Resonance)

- Predicted Spectrum (in CDCl₃, 400 MHz):
 - ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).
 - ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
 - ~6.7-6.9 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.
 - ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
 - ~2.5 ppm (s, 3H): Methylthio group protons (-SCH₃).

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Predicted Spectrum (in CDCl₃, 100 MHz):
 - ~170-175 ppm: Carboxylic acid carbon (-COOH).
 - ~160-165 ppm: Aromatic carbon attached to the methoxy group.
 - ~140-145 ppm: Aromatic carbon attached to the methylthio group.
 - ~110-135 ppm: Remaining aromatic carbons.
 - ~55-60 ppm: Methoxy carbon (-OCH₃).
 - ~15-20 ppm: Methylthio carbon (-SCH₃).

IR (Infrared) Spectroscopy

- Predicted Absorptions (KBr pellet, cm⁻¹):
 - 2500-3300 (broad): O-H stretch of the carboxylic acid.
 - ~2950-3000: C-H stretch of aromatic and methyl groups.
 - ~1680-1710: C=O stretch of the carboxylic acid.

- ~1600, ~1470: C=C stretches of the aromatic ring.
- ~1250, ~1020: C-O stretch of the methoxy group.
- ~600-700: C-S stretch of the methylthio group.

Mass Spectrometry (MS)

- Predicted Molecular Ion Peak (m/z):
 - [M]+: 198.03 (for C₉H₁₀O₃S).
 - Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH₃ groups.

Conclusion

2-Methoxy-4-(methylthio)benzoic acid is a compound with well-defined physicochemical properties but a largely unexplored history and biological profile. This guide provides a foundational understanding of the molecule, including a plausible synthetic pathway and predicted analytical data. It is hoped that this compilation will stimulate further research into this and related compounds, potentially unlocking new applications in drug discovery and other scientific fields. The clear gaps in the existing literature represent significant opportunities for novel research contributions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHOXY-4-(METHYLTHIO)BENZOIC ACID, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]
- 2. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodsentscompany.com]
- 3. matrixscientific.com [matrixscientific.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-4-(methylthio)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298672#2-methoxy-4-methylthio-benzoic-acid-discovery-and-history\]](https://www.benchchem.com/product/b1298672#2-methoxy-4-methylthio-benzoic-acid-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com